molecular formula C11H9NO3 B3162730 Methyl 2-formyl-1H-indole-5-carboxylate CAS No. 880360-85-0

Methyl 2-formyl-1H-indole-5-carboxylate

Cat. No. B3162730
CAS RN: 880360-85-0
M. Wt: 203.19 g/mol
InChI Key: GFVQAIHYBTWVEN-UHFFFAOYSA-N
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Description

“Methyl 2-formyl-1H-indole-5-carboxylate” is a chemical compound with a molecular weight of 203.2 . Its IUPAC name is “methyl 2-formyl-1H-indole-5-carboxylate” and its InChI code is "1S/C11H9NO3/c1-15-11(14)7-2-3-10-8(4-7)5-9(6-13)12-10/h2-6,12H,1H3" .


Molecular Structure Analysis

The molecular structure of “Methyl 2-formyl-1H-indole-5-carboxylate” is represented by the InChI code "1S/C11H9NO3/c1-15-11(14)7-2-3-10-8(4-7)5-9(6-13)12-10/h2-6,12H,1H3" .


Physical And Chemical Properties Analysis

“Methyl 2-formyl-1H-indole-5-carboxylate” has a molecular weight of 203.2 . Further physical and chemical properties are not provided in the search results.

Scientific Research Applications

Biosynthesis of Protein Kinase Inhibitors

“Methyl 2-formyl-1H-indole-5-carboxylate” is used as a reactant in the biosynthesis of inhibitors of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. Inhibitors of these enzymes can be used in the treatment of diseases such as cancer.

Metal-Free Friedel-Crafts Alkylation

This compound is also used as a reactant in metal-free Friedel-Crafts alkylation . The Friedel-Crafts alkylation is an important reaction in organic chemistry for the synthesis of alkylated products.

Preparation of Diphenylsulfonium Ylides

“Methyl 2-formyl-1H-indole-5-carboxylate” is used in the preparation of diphenylsulfonium ylides from Martin’s sulfurane . These ylides are useful intermediates in organic synthesis.

Cross Dehydrogenative Coupling Reactions

This compound is a reactant in cross dehydrogenative coupling reactions . These reactions are a type of carbon-carbon bond forming reaction, which are fundamental in organic synthesis.

Synthesis of Indirubin Derivatives

“Methyl 2-formyl-1H-indole-5-carboxylate” is used in the synthesis of indirubin derivatives . Indirubin is a component of a traditional Chinese medicine used to treat chronic diseases and has been shown to have anti-cancer properties.

Preparation of Aminoindolylacetates

This compound is used in the preparation of aminoindolylacetates . These compounds have potential applications in medicinal chemistry due to their biological activities.

Synthon in Sonogashira Cross-Coupling Reactions

The title compound can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis . It is a useful synthon in Sonogashira cross-coupling reactions, which are used to form carbon-carbon bonds in organic synthesis.

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This creates interest among researchers to synthesize a variety of indole derivatives.

properties

IUPAC Name

methyl 2-formyl-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-10-8(4-7)5-9(6-13)12-10/h2-6,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVQAIHYBTWVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-formyl-1H-indole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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